1,10-二溴癸烷-D20

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

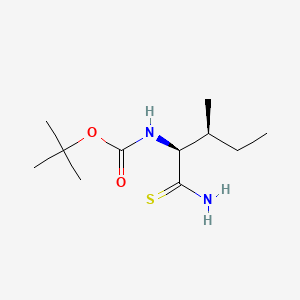

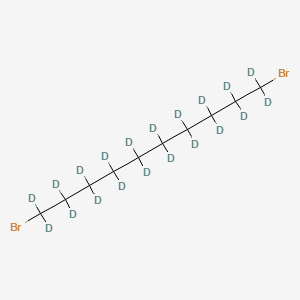

1,10-Dibromodecane-D20 is the deuterium labeled 1,10-Dibromodecan . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

1,10-Dibromodecane can be synthesized from 1,10-Decanediol . The deuterium labeled version, 1,10-Dibromodecane-D20, is likely synthesized through a similar process with deuterium incorporation.Molecular Structure Analysis

The molecular formula of 1,10-Dibromodecane-D20 is C10D20Br2 . The structure includes a ten-carbon chain with bromine atoms attached at the first and tenth carbons, and all the hydrogen atoms replaced by deuterium .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,10-Dibromodecane include a density of 1.4±0.1 g/cm3, boiling point of 297.9±8.0 °C at 760 mmHg, and a flash point of 153.4±17.7 °C . The properties of 1,10-Dibromodecane-D20 would be similar, but the exact values may vary due to the presence of deuterium .科学研究应用

晶体结构和红外强度分析:Kanesaka等人(2004年)的研究详细描述了1,10-二溴癸烷的晶体结构,揭示了其单斜晶系特性,并根据不同状态下的红外光谱提供了关于分子相互作用的见解 (Kanesaka et al., 2004)。

电化学还原研究:Bart和Peters(1990年)研究了1,10-二溴癸烷在二甲基甲酰胺中汞阴极上的电化学还原过程,有助于理解还原过程并在电化学中的潜在应用 (Bart & Peters, 1990)。

分子动力学模拟:George和Harris(1994年)对1,10-二溴癸烷/尿素包合物进行了分子动力学模拟,提供了关于1,10-二溴癸烷分子在尿素隧道结构内的结构特性的见解 (George & Harris, 1994)。

聚合反应动力学:Bedle等人(1998年)专注于1,10-二溴癸烷和己二胺之间缩聚聚合物的反应动力学,这对于作为胆固醇升高的胆酸螯合剂具有用处 (Bedle et al., 1998)。

尿素包合物中的客体分子:Aliev等人(1996年)利用X射线衍射和固态核磁共振研究了1,10-二溴癸烷/尿素包合物的结构和动态特性 (Aliev et al., 1996)。

向列相熔体中的构象和取向序:Sherwood等人(1994年)研究了1,10-二溴癸烷-D20在向列相熔体中的构象和取向序,有助于理解液晶性质 (Sherwood et al., 1994)。

固态核磁共振研究客体排序和动力学:Yang和Müller(2007年)利用固态核磁共振光谱学探索了尿素包合物中1,10-二溴癸烷的客体动力学和构象排序 (Yang & Müller, 2007)。

氯代烷烃的光催化降解:El-Morsi等人(2000年)研究了1,10-二氯癸烷在TiO2水悬浊液中的光催化降解,表明潜在的环境应用 (El-Morsi et al., 2000)。

安全和危害

作用机制

Target of Action

1,10-Dibromodecane-D20 is a deuterium-labeled compound Deuterium-labeled compounds are generally used as tracers in drug development processes .

Mode of Action

It’s known that deuterium-labeled compounds are often used in drug development for their unique properties . Deuterium, being a stable isotope of hydrogen, can form stronger bonds with carbon, which can potentially affect the metabolic stability of a drug .

Biochemical Pathways

Deuterium-labeled compounds are often used as tracers in biochemical studies to track the metabolic pathways of drugs .

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This is due to the stronger carbon-deuterium bonds, which can result in slower metabolism and potentially improved pharmacokinetic properties .

Result of Action

As a deuterium-labeled compound, it’s primarily used as a tracer in drug development and biochemical studies .

Action Environment

Like other deuterium-labeled compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

属性

IUPAC Name |

1,10-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosadeuteriodecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Br2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQHJCOHNAFHRE-KHKAULECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCBr)CCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,10-Dibromodecane-D20 | |

Q & A

A: 1,10-Dibromodecane-D20 serves as a deuterated spacer unit within the semiflexible polyether. This deuteration is key for using deuteron NMR to study the polyether's behavior in the nematic melt phase. Specifically, the deuterium atoms in the 1,10-dibromodecane-D20 allow researchers to probe the conformation and orientation of the spacer units relative to the nematic director axis. []

A: Deuteron NMR reveals that the C-D bonds within the 1,10-dibromodecane-D20 units maintain a consistent orientation of approximately 70° relative to the local nematic director, even while undergoing rapid reorientation. This finding suggests that the 1,10-dibromodecane-D20 spacers adopt highly extended trans conformations and exhibit a high degree of orientational order within the nematic melt. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dioxolo[3,4]pyrrolo[1,2-b]isoxazole (9CI)](/img/no-structure.png)

![5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B585198.png)